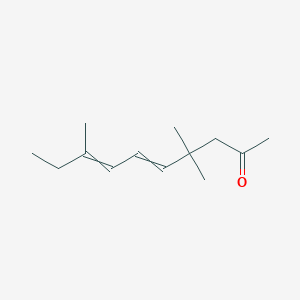

5,7-Decadien-2-one, 4,4,8-trimethyl-

Beschreibung

Overview of 5,7-Decadien-2-one, 4,4,8-trimethyl- within the Context of Natural and Synthetic Alkenones

5,7-Decadien-2-one, 4,4,8-trimethyl- is a specific C13 alkenone, a chemical entity that is structurally distinct from the more extensively studied long-chain alkenones. thegoodscentscompany.comnih.gov These long-chain counterparts, typically possessing 35 to 42 carbon atoms, are vital biomarkers produced by certain species of haptophyte algae, such as Emiliania huxleyi and Gephyrocapsa oceanica. nih.gov The degree of unsaturation in these naturally occurring long-chain alkenones found in marine sediments is a critical tool for paleoclimatologists, serving as a proxy to reconstruct past sea surface temperatures. nih.gov

In contrast, detailed research into the natural occurrence of 5,7-Decadien-2-one, 4,4,8-trimethyl- is not widely documented in publicly available scientific literature. Its primary identification is as a synthetic compound used in the fragrance industry. thegoodscentscompany.com This suggests its significance may lie more in its organoleptic properties rather than in a defined biological role in the marine environment.

The synthesis of complex organic molecules is a cornerstone of modern chemistry, enabling the production of compounds for various applications. While specific synthetic pathways for 5,7-Decadien-2-one, 4,4,8-trimethyl- are proprietary to the companies that produce it, general organic synthesis techniques for constructing carbon-carbon double bonds and ketone functionalities are well-established. These methods often involve multi-step processes to achieve the desired stereochemistry and functional group placement.

Key Properties of 5,7-Decadien-2-one, 4,4,8-trimethyl-

| Property | Value |

| Molecular Formula | C13H22O |

| CAS Number | 67801-41-6 |

| Molecular Weight | 194.31 g/mol |

| Known Uses | Perfuming agents |

This table contains data sourced from various chemical databases. thegoodscentscompany.commolbase.com

Interdisciplinary Significance and Research Landscape for Decadienone Chemical Entities

The research landscape for alkenones is vast and interdisciplinary, though it is heavily focused on the long-chain varieties due to their utility in Earth sciences. The ability to reconstruct historical climate data from marine sediment cores has revolutionized our understanding of past climate change. nih.gov

The interdisciplinary significance of shorter-chain decadienone entities like 5,7-Decadien-2-one, 4,4,8-trimethyl- is less defined. Its application as a fragrance ingredient places it at the intersection of chemistry and consumer product formulation. thegoodscentscompany.com The study of such compounds involves not only their synthesis but also the sensory science behind olfaction.

While direct research on the biological activity of 5,7-Decadien-2-one, 4,4,8-trimethyl- is scarce, the broader class of ketones plays numerous roles in biology. For instance, ketone bodies are crucial energy sources for various tissues, particularly the brain, during periods of fasting or in metabolic conditions like diabetes. nih.gov The study of ketone metabolism is a significant area of research in medicine and biochemistry, exploring its implications for health and disease. nih.govyoutube.com However, it is important to note that there is no documented link between the industrial fragrance compound 5,7-Decadien-2-one, 4,4,8-trimethyl- and these metabolic pathways.

The exploration of shorter-chain alkenones from natural sources remains an area of potential discovery. Unusual shorter-chain alkenones (C35 and C36) have been identified in commercially grown microalgae, suggesting that our understanding of alkenone biosynthesis is still evolving. elsevierpure.com Future research may yet uncover natural sources or unique biological activities for compounds like 5,7-Decadien-2-one, 4,4,8-trimethyl-, expanding its significance beyond its current applications.

Eigenschaften

CAS-Nummer |

67801-41-6 |

|---|---|

Molekularformel |

C13H22O |

Molekulargewicht |

194.31 g/mol |

IUPAC-Name |

(5E,7E)-4,4,8-trimethyldeca-5,7-dien-2-one |

InChI |

InChI=1S/C13H22O/c1-6-11(2)8-7-9-13(4,5)10-12(3)14/h7-9H,6,10H2,1-5H3/b9-7+,11-8+ |

InChI-Schlüssel |

VPZYONTUNFBDMF-BIZFVBGRSA-N |

SMILES |

CCC(=CC=CC(C)(C)CC(=O)C)C |

Isomerische SMILES |

CC/C(=C/C=C/C(C)(C)CC(=O)C)/C |

Kanonische SMILES |

CCC(=CC=CC(C)(C)CC(=O)C)C |

Andere CAS-Nummern |

67801-41-6 |

Herkunft des Produkts |

United States |

Biosynthetic Pathways and Enantioselective Formation of 5,7 Decadien 2 One, 4,4,8 Trimethyl

Proposed Biosynthetic Routes to Decadienone and Related Alkenone Structures

The carbon skeleton of 5,7-Decadien-2-one, 4,4,8-trimethyl- suggests two primary plausible biosynthetic origins: the polyketide pathway or the degradation of larger isoprenoid precursors like carotenoids.

The polyketide pathway is a strong candidate for the biosynthesis of this decadienone. Polyketide synthases (PKSs) are multifunctional enzymes that construct diverse carbon chains through the repeated condensation of simple acyl-CoA units, most commonly acetyl-CoA and malonyl-CoA. researchgate.netresearchgate.net The structure of 5,7-Decadien-2-one, 4,4,8-trimethyl-, with its ketone and unsaturated functionalities, is characteristic of a modified polyketide. The biosynthesis would likely initiate with a starter unit, followed by several rounds of elongation with extender units. ucdavis.edu The methyl branches at positions 4 and 8 could arise from the incorporation of propionyl-CoA instead of malonyl-CoA during the elongation process, or through the action of methyltransferase enzymes post-assembly. researchgate.net Type I PKSs, which are large, modular proteins, are commonly found in fungi and are responsible for the synthesis of a vast array of secondary metabolites. researchgate.net

Alternatively, 5,7-Decadien-2-one, 4,4,8-trimethyl- could be classified as a C13-norisoprenoid . These compounds are typically formed from the oxidative cleavage of C40 carotenoids by enzymes known as carotenoid cleavage dioxygenases (CCDs). researchgate.netenartis.com This process yields a variety of volatile C13 compounds that are significant as aroma constituents in many plants. researchgate.netmdpi.com Megastigmane derivatives, which are C13-norisoprenoids, share a structural similarity with the decadienone . researchgate.netnih.gov The formation of C13-norisoprenoids from carotenoids like β-carotene involves enzymatic degradation, often triggered by environmental factors such as light exposure. ucdavis.eduenartis.com

| Proposed Pathway | Key Precursors & Enzymes | Characteristic Features |

| Polyketide Pathway | Acetyl-CoA, Malonyl-CoA, Propionyl-CoA, Polyketide Synthases (PKSs), Methyltransferases | Stepwise carbon chain assembly, potential for methylation via specific extender units or dedicated enzymes. |

| Carotenoid Degradation | C40 Carotenoids (e.g., β-carotene), Carotenoid Cleavage Dioxygenases (CCDs) | Oxidative cleavage of a larger precursor molecule to yield a C13 fragment. |

Enzymatic Mechanisms and Stereochemical Control in Natural Production

The formation of the specific double bond configuration and the stereochemistry of any chiral centers in 5,7-Decadien-2-one, 4,4,8-trimethyl- are governed by highly specific enzymatic reactions.

In the context of a polyketide pathway, the stereochemistry is dictated by the domains within the PKS module. Ketoreductase (KR) domains, for instance, reduce β-keto groups to hydroxyl groups with specific stereoselectivity. pnas.org Subsequent dehydration by a dehydratase (DH) domain would then form the double bond. The specific type and configuration of these domains within the PKS enzyme would determine the final stereochemical outcome. Fungi are known to possess a diverse array of enzymes, including ene-reductases, that can stereoselectively reduce carbon-carbon double bonds in unsaturated ketones, further highlighting the potential for enzymatic control over the final structure. mycosphere.org The biocatalytic potential of fungi is often species- and strain-dependent, leading to high catalytic variability in the reduction of unsaturated ketones. mycosphere.org

Should the molecule arise from carotenoid degradation, the initial cleavage by CCDs is a highly controlled enzymatic process. Subsequent enzymatic modifications, such as reductions or isomerizations, would be responsible for the final structure and stereochemistry. Fungal enzymes are well-documented for their ability to perform stereoselective reductions of unsaturated compounds, including ketones, to produce specific secondary alcohols. mycosphere.org This enzymatic control is crucial for producing a single enantiomer of a chiral molecule.

Precursor Incorporation Studies and Isotopic Labeling Approaches in Decadienone Biosynthesis

To definitively elucidate the biosynthetic pathway of 5,7-Decadien-2-one, 4,4,8-trimethyl-, precursor incorporation studies using isotopically labeled compounds are indispensable. This technique involves feeding a producing organism with a potential precursor that has been enriched with a stable isotope, such as ¹³C or ²H. nih.gov The position of the isotopic label in the final product can then be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

For instance, if the polyketide pathway is operative, feeding the organism with [1-¹³C]acetate or [2-¹³C]acetate would result in a specific labeling pattern in the carbon backbone of the decadienone. Similarly, the incorporation of [¹³C-methyl]methionine could confirm the role of S-adenosyl methionine (SAM)-dependent methyltransferases in the addition of the methyl groups.

If the carotenoid degradation pathway is the true origin, feeding experiments with ¹³C-labeled carotenoids would lead to a correspondingly labeled decadienone. The analysis of labeling patterns from different precursors allows researchers to piece together the biosynthetic puzzle, confirming the origin of the carbon skeleton and the sequence of enzymatic modifications. While direct isotopic labeling studies on 5,7-Decadien-2-one, 4,4,8-trimethyl- are not prominently documented in publicly available literature, this approach remains the gold standard for biosynthetic pathway determination.

| Labeled Precursor | Expected Outcome if Incorporated | Analytical Technique |

| [¹³C]Acetate | Specific labeling pattern along the polyketide backbone. | NMR, Mass Spectrometry |

| [¹³C]Propionate | Incorporation at methylated positions of the polyketide chain. | NMR, Mass Spectrometry |

| [¹³C-methyl]Methionine | Labeling of methyl groups introduced by methyltransferases. | NMR, Mass Spectrometry |

| ¹³C-labeled Carotenoids | A fully ¹³C-labeled decadienone product. | NMR, Mass Spectrometry |

Chemical Synthesis and Synthetic Methodologies for 5,7 Decadien 2 One, 4,4,8 Trimethyl

Total Synthesis Approaches to 5,7-Decadien-2-one, 4,4,8-trimethyl-

The total synthesis of 5,7-Decadien-2-one, 4,4,8-trimethyl-, which has the chemical formula C13H22O, necessitates the assembly of a ten-carbon chain with specific placement of a ketone and two double bonds. nih.gov Key to any synthetic strategy is the efficient formation of carbon-carbon bonds and the introduction of the conjugated diene system.

Carbon-carbon bond formation is the cornerstone of organic synthesis. iitk.ac.in For a molecule like 5,7-Decadien-2-one, 4,4,8-trimethyl-, two powerful and widely used methods for this purpose are the Aldol condensation and the Wittig reaction.

Aldol Condensation:

The Aldol condensation is a fundamental reaction that forms a new carbon-carbon bond by reacting an enol or enolate ion with a carbonyl compound. iitk.ac.inprutor.ai This reaction is particularly well-suited for synthesizing β-hydroxy carbonyl compounds, which can then be dehydrated to form α,β-unsaturated carbonyl compounds, a key feature of the target molecule. lumenlearning.comkhanacademy.org

A plausible retrosynthetic analysis of 5,7-Decadien-2-one, 4,4,8-trimethyl- suggests that it could be assembled from smaller, readily available precursors via an Aldol-type reaction. For instance, a crossed Aldol condensation between a suitable ketone and an aldehyde could construct the carbon backbone. The Claisen-Schmidt condensation, a specific type of crossed Aldol reaction between an aldehyde or ketone and an aromatic carbonyl compound lacking an alpha-hydrogen, provides a reliable method for producing α,β-unsaturated ketones. lumenlearning.com While the target molecule is aliphatic, the principles of controlling the reaction between two different carbonyl partners are applicable. To avoid a complex mixture of products in a crossed Aldol condensation, one carbonyl compound can be chosen that cannot enolize, or a directed Aldol reaction using a pre-formed enolate (e.g., using a strong base like lithium diisopropylamide, LDA) can be employed. lumenlearning.com

Wittig Reaction:

The Wittig reaction is an invaluable method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.com This reaction is particularly useful for creating carbon-carbon double bonds with good control over their position. masterorganicchemistry.com For the synthesis of a conjugated diene system as found in 5,7-Decadien-2-one, 4,4,8-trimethyl-, a Wittig reaction can be a key step. iitk.ac.in

A potential strategy would involve the reaction of a suitable phosphonium ylide with an α,β-unsaturated aldehyde or ketone. For example, an ylide could be generated from an appropriate alkyl halide and triphenylphosphine, and then reacted with a precursor already containing one of the double bonds and the ketone functionality. masterorganicchemistry.com The stereochemistry of the resulting double bond (E or Z) in a Wittig reaction is influenced by the nature of the ylide. Unstabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org This provides a degree of stereochemical control in the synthesis.

| Reaction | Description | Relevance to Target Synthesis |

| Aldol Condensation | Forms a C-C bond between two carbonyl compounds, often followed by dehydration to yield an α,β-unsaturated carbonyl. prutor.ai | Can be used to construct the carbon backbone and the α,β-unsaturated ketone moiety. |

| Wittig Reaction | Reacts a phosphonium ylide with an aldehyde or ketone to form an alkene. wikipedia.org | Can be employed to introduce one or both double bonds of the conjugated diene system. iitk.ac.in |

Rearrangement reactions, particularly sigmatropic rearrangements, offer powerful and elegant ways to form carbon-carbon bonds and control stereochemistry. The Claisen rearrangement, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl vinyl ether, is a thermally induced reaction that produces a γ,δ-unsaturated carbonyl compound. This reaction is highly effective for carbon-carbon bond formation.

While a direct application to form the 5,7-diene system of the target molecule is not immediately obvious, variations of the Claisen rearrangement could be employed in the synthesis of key intermediates. For example, a Johnson-Claisen rearrangement, which involves the reaction of an allylic alcohol with an orthoester, yields a γ,δ-unsaturated ester. This ester could then be further elaborated to the target decadienone. Total syntheses of natural products have successfully utilized Claisen rearrangements as a key step.

Development of Novel Synthetic Routes for 5,7-Decadien-2-one, 4,4,8-trimethyl- Analogues and Derivatives

The synthesis of analogues and derivatives of 5,7-Decadien-2-one, 4,4,8-trimethyl- allows for the exploration of structure-activity relationships and the development of compounds with potentially enhanced or different properties. Novel synthetic routes often focus on efficiency, stereoselectivity, and the ability to introduce diverse functional groups.

Modern synthetic methods for the construction of 1,3-dienes, a core feature of the target molecule, are continually being developed. mdpi.com These include transition-metal-catalyzed cross-coupling reactions, olefin metathesis, and rearrangements of enynes, alkynes, or allenes. mdpi.com For instance, a palladium-catalyzed allylic C-H oxidative allylation of sulfoxonium ylides can produce conjugated dienones in good yields. organic-chemistry.org Such methods could be adapted for the synthesis of a variety of decadienone analogues.

The development of one-pot or tandem reactions is another area of focus. A one-flask diene synthesis-cycloaddition sequence has been reported, starting from aldehydes and N-allylhydrazine derivatives, which proceeds with high (E)-stereoselectivity. organic-chemistry.orgnorthwestern.edu This highlights the potential for creating complex molecular architectures efficiently.

Advanced Structural Elucidation and Spectroscopic Characterization of 5,7 Decadien 2 One, 4,4,8 Trimethyl

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula. For 5,7-Decadien-2-one, 4,4,8-trimethyl-, with a nominal mass of 194 g/mol , HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its elemental composition as C₁₃H₂₂O.

Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), would reveal the characteristic fragmentation patterns of the molecule. This data provides valuable insights into the compound's structure by identifying stable fragments and characteristic losses. Expected fragmentation pathways for 5,7-Decadien-2-one, 4,4,8-trimethyl- would likely involve cleavage at the allylic positions and rearrangements of the dienone system.

| Analysis Type | Expected Data | Interpretation |

| HRMS | Exact mass measurement (e.g., m/z 195.1743 for [M+H]⁺) | Confirms the molecular formula C₁₃H₂₂O, distinguishing it from other isobaric compounds. |

| MS/MS Fragmentation | A series of fragment ions with specific m/z values | Provides structural information based on the fragmentation pattern, such as the loss of an acetyl group or cleavage of the hydrocarbon chain. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would be required for the full assignment of all proton (¹H) and carbon (¹³C) signals and to determine the stereochemistry of 5,7-Decadien-2-one, 4,4,8-trimethyl-.

One-Dimensional NMR (¹H, ¹³C)

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals would include those for the methyl groups, the methylene and methine protons of the decadiene chain, and the protons adjacent to the carbonyl group.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shift of each signal would indicate the type of carbon (e.g., carbonyl, olefinic, aliphatic), providing a carbon skeleton of the molecule.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for establishing the precise connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the proton spin systems throughout the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the assignment of protons to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the different fragments of the molecule and confirming the positions of the methyl groups and the carbonyl function.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly important for determining the stereochemistry of the double bonds (E/Z configuration).

| NMR Experiment | Information Gained |

| ¹H NMR | Chemical shift, integration, and coupling constants of protons. |

| ¹³C NMR | Chemical shifts of all unique carbon atoms. |

| COSY | Connectivity between coupled protons. |

| HSQC | Direct one-bond correlations between protons and carbons. |

| HMBC | Long-range (2-3 bond) correlations between protons and carbons. |

| NOESY | Through-space correlations between protons, indicating stereochemistry. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For 5,7-Decadien-2-one, 4,4,8-trimethyl-, the IR spectrum would be expected to show a strong absorption band characteristic of a conjugated ketone (C=O stretch), typically in the region of 1650-1690 cm⁻¹. Absorptions corresponding to C=C stretching of the conjugated diene system and C-H stretching and bending vibrations would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated system in the molecule. The conjugated diene and the α,β-unsaturated ketone system in 5,7-Decadien-2-one, 4,4,8-trimethyl- would result in a characteristic absorption maximum (λmax) in the UV region, indicative of a π to π* electronic transition.

Chiral Analysis Techniques for Enantiomeric Purity and Absolute Configuration Determination

The presence of a stereocenter at the C4 position of 5,7-Decadien-2-one, 4,4,8-trimethyl- suggests that the molecule can exist as a pair of enantiomers. Chiral analysis techniques would be necessary to separate and identify these enantiomers.

Chiral Chromatography: Techniques such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase would be employed to separate the two enantiomers. The relative peak areas would determine the enantiomeric purity or enantiomeric excess (ee) of a given sample.

Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These chiroptical spectroscopic techniques can be used to determine the absolute configuration (R or S) of the chiral center by comparing the experimental spectra with those predicted from quantum chemical calculations.

Biological Activities and Mechanistic Investigations of 5,7 Decadien 2 One, 4,4,8 Trimethyl

Role in Chemical Communication and Ecological Interactions

Chemical signals are paramount in mediating interactions between organisms. Pheromones and kairomones, two types of semiochemicals, play crucial roles in the behavior and ecology of many insect species. While the direct role of 5,7-Decadien-2-one, 4,4,8-trimethyl- in these interactions is not extensively documented, the activities of structurally analogous compounds provide a framework for understanding its potential functions.

There is currently no direct scientific literature identifying 5,7-Decadien-2-one, 4,4,8-trimethyl- as a primary pheromone or kairomone for the scale insect genus Matsucoccus or the rusty grain beetle, Cryptolestes ferrugineus.

Research into the chemical ecology of Matsucoccus has identified other, structurally related ketones as key components of their sex pheromones. For instance, the sex pheromone of the Israeli pine bast scale, Matsucoccus josephi, is (2E,5R,6E,8E)-5,7-dimethyl-2,6,8-decatrien-4-one. semanticscholar.orgresearchgate.net Similarly, the pheromone of the maritime pine scale, Matsucoccus feytaudi, has been identified as (8E, 10E)-3,7,9-trimethyl-8,10-dodecadien-6-one. nih.gov These compounds share a core keto-diene structure, which is crucial for their biological activity. While these are not identical to 5,7-Decadien-2-one, 4,4,8-trimethyl-, the structural similarities suggest that related compounds could potentially have some level of activity or influence on these insects, though this remains to be experimentally verified.

In the case of Cryptolestes ferrugineus, the aggregation pheromones are macrolides, such as ferrulactone I and II, which are structurally distinct from 5,7-Decadien-2-one, 4,4,8-trimethyl-. acs.orgmdpi.com Therefore, a pheromonal or kairomonal role for this specific dienone in C. ferrugineus is not supported by current evidence.

Table 1: Pheromones of Selected Matsucoccus Species

| Species | Compound Name | Reference |

|---|---|---|

| Matsucoccus josephi | (2E,5R,6E,8E)-5,7-dimethyl-2,6,8-decatrien-4-one | semanticscholar.orgresearchgate.net |

| Matsucoccus feytaudi | (8E, 10E)-3,7,9-trimethyl-8,10-dodecadien-6-one | nih.gov |

| Matsucoccus matsumurae | (2E,5R,6E,8E)-5,7-dimethyl-2,6,8-decatrien-4-one analog | researchgate.net |

Currently, there are no published Gas Chromatography-Electroantennography (GC-EAD) studies specifically investigating the chemosensory responses of any insect species to 5,7-Decadien-2-one, 4,4,8-trimethyl-.

GC-EAD is a powerful technique used to identify biologically active volatile compounds by coupling a gas chromatograph with an insect's antenna as a detector. This method allows researchers to pinpoint which specific compounds in a complex mixture elicit an olfactory response. For example, GC-EAD has been instrumental in identifying the pheromone components of various insects, including Matsucoccus species. semanticscholar.orgresearchgate.net In such studies, extracts of pheromone glands are injected into the GC, and the separated compounds are simultaneously passed to a conventional detector and an insect antenna. Any compound that elicits a nerve impulse in the antenna is considered electrophysiologically active and a candidate for behavioral studies.

While no specific GC-EAD data exists for 5,7-Decadien-2-one, 4,4,8-trimethyl-, this technique would be the primary method to determine if insects like Matsucoccus spp. or their predators can detect this compound and whether it plays a role in their chemical communication.

Consistent with the lack of pheromonal and chemosensory data, there is no direct evidence in the scientific literature demonstrating that 5,7-Decadien-2-one, 4,4,8-trimethyl- influences insect behaviors such as attraction, oviposition, or aggregation.

Behavioral assays are the definitive step in confirming the function of a semiochemical. For attraction, this often involves field trapping studies where lures baited with the synthetic compound are used to capture responsive insects. For instance, field trapping with different stereoisomers of the Matsucoccus feytaudi pheromone was used to determine the most attractive configuration for males. nih.gov Studies on oviposition might involve choice assays where females are presented with substrates treated with the test compound versus a control. Aggregation is typically studied by observing the distribution of insects in an arena with and without the presence of the chemical.

Without such studies specifically targeting 5,7-Decadien-2-one, 4,4,8-trimethyl-, its impact on insect behavior remains speculative.

Exploration of Other Bioactive Properties

Beyond chemical communication, natural products are a rich source of compounds with other valuable bioactive properties. The structural motifs within 5,7-Decadien-2-one, 4,4,8-trimethyl-, namely the α,β-unsaturated ketone (dienone) system and its terpenoid backbone, are found in many molecules with known pharmacological activities.

There are no studies that have directly tested the antimicrobial activity of 5,7-Decadien-2-one, 4,4,8-trimethyl-. However, the α,β-unsaturated ketone functionality is a well-known pharmacophore associated with antimicrobial properties. acs.org This structural feature is present in a wide range of natural and synthetic compounds that exhibit activity against bacteria and fungi.

The antimicrobial activity of α,β-unsaturated ketones is often attributed to their ability to act as Michael acceptors. They can react with nucleophilic groups, such as the thiol groups of cysteine residues in essential enzymes and proteins, leading to their inactivation and subsequent disruption of microbial metabolism and cell structure. The reactivity and selectivity of this interaction can be modulated by the specific stereochemistry and substitution pattern of the molecule.

Structure-activity relationship (SAR) studies on various α,β-unsaturated ketones have shown that modifications to the molecule can significantly impact potency. For example, in a series of synthetic α,β-unsaturated ketones, the introduction of certain substituents on the aromatic rings was found to significantly enhance antibacterial activity. acs.org The conjugated dienone system in 5,7-Decadien-2-one, 4,4,8-trimethyl- provides the necessary chemical feature for potential Michael addition reactions, suggesting it could possess antimicrobial properties. However, without experimental data, this remains a hypothesis.

Table 2: Bioactivity Associated with the Dienone Structural Motif

| Compound Class | Associated Bioactivity | Mechanism of Action (where known) | Reference |

|---|---|---|---|

| α,β-Unsaturated Ketones | Antibacterial, Antifungal | Michael addition with cellular nucleophiles (e.g., thiols in enzymes) | acs.org |

| Dienone Compounds | Anticancer, Anti-inflammatory, Antiparasitic | Targeting the ubiquitin-proteasome system, induction of oxidative stress | nih.govmdpi.com |

| Chalcones (1,3-diaryl-2-propen-1-ones) | Antimicrobial | Disruption of cell membrane, enzyme inhibition | nih.gov |

Many natural products containing dienone and terpenoid structures have demonstrated significant anti-inflammatory and antioxidant activities. semanticscholar.orgmdpi.commdpi.com Terpenoids, as a class, are well-documented for their diverse pharmacological effects, including the modulation of inflammatory pathways and the scavenging of reactive oxygen species (ROS). mdpi.commdpi.comnih.gov

Dienone-containing compounds, such as curcumin (B1669340) and its synthetic analogs, are potent anti-inflammatory agents. semanticscholar.org Their mechanism of action often involves the inhibition of key inflammatory mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines through pathways such as NF-κB. semanticscholar.orgresearchgate.net The electrophilic nature of the dienone system can contribute to these effects by interacting with cellular signaling proteins.

Similarly, terpenoids are recognized for their antioxidant properties. nih.govnih.gov They can act as antioxidants through various mechanisms, including hydrogen atom transfer, electron transfer, and quenching of singlet oxygen. nih.gov The conjugated double bond system present in 5,7-Decadien-2-one, 4,4,8-trimethyl- could contribute to its ability to delocalize electrons and stabilize radicals, a key feature of many antioxidant molecules.

Given that 5,7-Decadien-2-one, 4,4,8-trimethyl- is a terpenoid with a dienone functional group, it is plausible that it could exhibit both anti-inflammatory and antioxidant activities. However, dedicated in vitro and in vivo studies are necessary to confirm and characterize these potential properties.

Table 3: Bioactivities of Structurally Related Natural Product Classes

| Compound Class | Example Bioactivity | Potential Mechanism | Reference |

|---|---|---|---|

| Terpenoids | Anti-inflammatory, Antioxidant | Inhibition of pro-inflammatory mediators (NO, PGE2), ROS scavenging | mdpi.commdpi.comnih.govnih.gov |

| Dienones | Anti-inflammatory | Inhibition of NF-κB pathway, reduction of pro-inflammatory cytokines | semanticscholar.orgresearchgate.netmdpi.com |

| Polyphenolic Dienones (e.g., Curcumin) | Anti-inflammatory, Antioxidant | Inhibition of COX and LOX pathways, scavenging of free radicals | nih.gov |

Interactions with Specific Biological Receptors (e.g., TRPM8 Modulation for Chemesthetic Sensation)

No studies were identified that investigated the interaction of 5,7-Decadien-2-one, 4,4,8-trimethyl- with any specific biological receptors. Consequently, there is no available data on its potential to modulate the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is known to be involved in chemesthetic sensations such as cooling. Research into its capacity to elicit sensory responses through receptor interaction is currently absent from the scientific record.

Cellular and Molecular Mechanisms Underlying Decadienone Bioactivity

The cellular and molecular mechanisms of action for 5,7-Decadien-2-one, 4,4,8-trimethyl- remain uncharacterized due to a lack of published research.

Target Identification and Binding Affinity Studies

No information is available regarding the specific molecular targets of 5,7-Decadien-2-one, 4,4,8-trimethyl- within biological systems. Furthermore, there are no published studies on its binding affinity to any protein or receptor, which is a critical step in understanding a compound's pharmacological profile.

Signal Transduction Pathways Mediated by 5,7-Decadien-2-one, 4,4,8-trimethyl-

Consistent with the lack of target identification, there is no data describing any signal transduction pathways that may be modulated by 5,7-Decadien-2-one, 4,4,8-trimethyl-. Research into how this compound might influence intracellular signaling cascades has not been reported in the available literature.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies of 5,7 Decadien 2 One, 4,4,8 Trimethyl

Systematic Modification of the 5,7-Decadien-2-one, 4,4,8-trimethyl- Scaffold

A systematic modification of the 5,7-Decadien-2-one, 4,4,8-trimethyl- scaffold would involve the synthesis of a series of related compounds to explore how changes in its chemical structure affect its biological activity. This process, central to structure-activity relationship (SAR) studies, would typically involve modifications at several key positions:

The Ketone Group: The carbonyl group at the 2-position could be reduced to a hydroxyl group, converted to an oxime or hydrazone, or replaced with other functional groups to probe the importance of the ketone for biological activity.

The Alkyl Substituents: The gem-dimethyl group at the 4-position and the methyl group at the 8-position could be varied in size (e.g., replaced with ethyl or isopropyl groups) or removed to understand their steric and electronic contributions to activity.

The Diene System: The conjugated double bonds at the 5- and 7-positions are key features. Modifications could include saturation of one or both double bonds, isomerization from one geometric isomer to another, or shifting their positions within the carbon chain.

Without published research, it is not possible to present a data table of such modifications and their resulting impact on biological activity.

Stereochemical Influences on Biological Activity of Decadienone Analogues

Stereochemistry plays a crucial role in the interaction of molecules with biological targets. For analogues of 5,7-Decadien-2-one, 4,4,8-trimethyl-, several stereochemical aspects would be critical to investigate:

Chiral Centers: The carbon at position 8 is a potential chiral center, depending on the substituents. If analogues were synthesized with chirality at this or other positions, the biological activity of the different enantiomers or diastereomers would need to be evaluated separately. It is a well-established principle that different stereoisomers of a compound can have significantly different biological activities.

Geometric Isomerism: The double bonds at the 5- and 7-positions can exist as different geometric isomers (E/Z). The specific spatial arrangement of the substituents around these double bonds can profoundly affect how the molecule fits into a biological receptor.

A comprehensive study would involve the synthesis and biological testing of stereochemically pure isomers to determine the optimal configuration for activity. No such studies for decadienone analogues are currently available in the literature.

Pharmacophore Modeling and Ligand Design Based on Decadienone Structures

Pharmacophore modeling is a computational method used to identify the essential three-dimensional features of a molecule that are responsible for its biological activity. A pharmacophore model for 5,7-Decadien-2-one, 4,4,8-trimethyl- would be developed based on the structure of a series of active analogues. This model would highlight key features such as:

Hydrogen bond acceptors (e.g., the ketone oxygen).

Hydrophobic regions (e.g., the trimethyl-substituted backbone).

The spatial arrangement of these features.

Once a pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify new molecules that match the model and are therefore likely to have similar biological activity. This process is a cornerstone of modern ligand design. However, the development of a pharmacophore model is contingent on having a set of biologically active analogues with known structures, which, as noted, is not currently available for 5,7-Decadien-2-one, 4,4,8-trimethyl-.

Computational and Theoretical Chemistry Studies of 5,7 Decadien 2 One, 4,4,8 Trimethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.govrsc.org For 5,7-Decadien-2-one, 4,4,8-trimethyl-, these calculations can elucidate its electronic structure, which in turn governs its reactivity.

Detailed research findings from these calculations would focus on several key parameters. The distribution of electron density and the molecular electrostatic potential (MEP) map would highlight the electrophilic and nucleophilic regions of the molecule. The conjugated diene system and the carbonyl group are expected to be the primary sites of reactivity. The carbonyl oxygen would exhibit a negative potential (red color on an MEP map), indicating a region susceptible to electrophilic attack, while the β-carbon of the α,β-unsaturated ketone system would likely show a positive potential (blue color), marking it as a prime site for nucleophilic (Michael) addition. nih.govresearchgate.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the compound's reactivity in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For an α,β-unsaturated ketone like 5,7-Decadien-2-one, 4,4,8-trimethyl-, the LUMO is expected to be localized over the conjugated system, further supporting its susceptibility to nucleophilic attack. researcher.life

Table 1: Illustrative Quantum Chemical Properties of 5,7-Decadien-2-one, 4,4,8-trimethyl- (Calculated using DFT) This table presents hypothetical data based on typical values for similar α,β-unsaturated terpenoids.

| Calculated Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.7 eV | Suggests moderate kinetic stability. |

| Dipole Moment | ~2.5 D | Reflects the polarity of the molecule. |

| Mulliken Charge on Cβ | +0.15 e | Confirms the electrophilic nature of the Michael acceptor. |

| Mulliken Charge on O | -0.45 e | Highlights the nucleophilic character of the carbonyl oxygen. |

Molecular Dynamics Simulations of Decadienone Interactions with Biological Macromolecules

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of 5,7-Decadien-2-one, 4,4,8-trimethyl- when interacting with biological macromolecules such as proteins or nucleic acids. nih.govresearchgate.net These simulations model the atomic motions of the system over time, offering a view of how the ligand might bind to a receptor or enzyme active site. youtube.com

In a typical MD simulation, the decadienone would be placed in a simulation box with the target macromolecule, solvated with water molecules and ions to mimic physiological conditions. The simulation would then track the trajectory of each atom over a period of nanoseconds to microseconds. Key analyses from such simulations include Root Mean Square Deviation (RMSD) to assess the stability of the protein-ligand complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. researchgate.net

Furthermore, MD simulations can elucidate the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding of the decadienone to its biological target. youtube.com This information is invaluable for understanding its mechanism of action. For instance, if this compound acts as a pheromone, MD simulations could model its interaction with specific olfactory receptors. nih.gov

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Outputs This table outlines a hypothetical MD simulation setup for studying the interaction of 5,7-Decadien-2-one, 4,4,8-trimethyl- with a putative receptor.

| Parameter/Output | Description |

| Simulation Setup | |

| Force Field | CHARMM36, AMBER |

| Water Model | TIP3P |

| System Size | ~50,000 atoms |

| Simulation Time | 200 ns |

| Key Outputs | |

| RMSD of Protein Backbone | A stable RMSD below 3 Å would indicate a stable complex. |

| RMSF of Protein Residues | Peaks would indicate flexible regions interacting with the ligand. |

| Intermolecular H-Bonds | Number and duration of hydrogen bonds between ligand and protein. |

| Binding Free Energy | Calculated using MM/PBSA or MM/GBSA to estimate binding affinity. |

In Silico Screening for Novel Bioactive Decadienone Derivatives

In silico screening, or virtual screening, allows for the rapid computational assessment of large libraries of molecules for their potential biological activity. Starting with the scaffold of 5,7-Decadien-2-one, 4,4,8-trimethyl-, new derivatives could be designed by adding or modifying functional groups. These virtual libraries can then be screened against a specific biological target.

One common approach is structure-based virtual screening, which involves docking each derivative into the binding site of a target protein. Docking programs predict the preferred orientation of the ligand in the binding site and estimate the binding affinity using a scoring function. Derivatives with high predicted affinities can then be prioritized for synthesis and experimental testing.

Another approach is ligand-based virtual screening, which is useful when the structure of the biological target is unknown. This method relies on the principle that structurally similar molecules are likely to have similar biological activities. A model is built based on a set of known active compounds, and this model is then used to screen the virtual library for molecules with similar properties.

Cheminformatics Analysis of Decadienone Chemical Space

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. researchgate.net For 5,7-Decadien-2-one, 4,4,8-trimethyl-, a cheminformatics analysis would place it within the broader chemical space of terpenoids and other natural products. nih.govresearchgate.net By calculating various molecular descriptors (e.g., molecular weight, logP, number of rotatable bonds, topological polar surface area), it can be compared to other compounds in databases like PubChem or specialized terpenoid databases. oup.com

Techniques like Principal Component Analysis (PCA) can be used to visualize the chemical space occupied by a library of compounds. In a PCA plot, structurally similar compounds cluster together. A cheminformatics analysis could reveal how the properties of 5,7-Decadien-2-one, 4,4,8-trimethyl- compare to other known bioactive terpenoids, potentially suggesting novel biological activities. researchgate.net

Advanced Analytical Methodologies for 5,7 Decadien 2 One, 4,4,8 Trimethyl Research

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization for Trace Analysis and Metabolomics

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 5,7-Decadien-2-one, 4,4,8-trimethyl-. biomedpharmajournal.orgscispace.com It is considered a gold standard for volatile organic compound (VOC) analysis, offering high sensitivity and reproducibility, which is crucial for both trace analysis and broader metabolomic profiling studies. nih.gov In metabolomics, GC-MS is used to obtain a comprehensive profile of small molecules, providing a snapshot of the metabolic state of an organism. mdpi.comnih.gov

Optimization of GC-MS methods is critical, especially for thermally labile compounds such as some sesquiterpenoids. mdpi.com Key parameters that require careful tuning include the injector temperature, column type, and temperature program. For trace analysis, techniques like headspace solid-phase microextraction (HS-SPME) are often employed to extract and concentrate volatile analytes from the sample matrix before introduction into the GC-MS system. mdpi.comnih.gov This enhances sensitivity and allows for the detection of compounds at very low concentrations, such as the microgram per liter (µg/L) levels reported for some norisoprenoids in wine. nih.gov

For metabolomic studies aiming to profile a wide range of VOCs, including ketones, a robust GC-MS method is required. This often involves a DB-5MS or similar mid-polarity column, which provides good separation for a diverse range of compounds. mdpi.comhawaii.edu The mass spectrometer, acting as the detector, provides mass spectra that are used for compound identification by comparison with spectral libraries like the National Institute of Standards and Technology (NIST) database. biomedpharmajournal.org

Below is a table of typical starting parameters for the GC-MS analysis of sesquiterpenoids and norisoprenoids, which would be applicable for optimizing the analysis of 5,7-Decadien-2-one, 4,4,8-trimethyl-.

Table 1: Example GC-MS Parameters for Terpenoid and Norisoprenoid Analysis

| Parameter | Setting | Rationale/Reference |

|---|---|---|

| Column | DB-5MS, HP-INNOWAX, or equivalent (30-60 m x 0.25 mm ID, 0.25 µm film thickness) | Provides good resolution for complex volatile mixtures. mdpi.commdpi.commdpi.com |

| Injection Mode | Splitless or SPME | Splitless for trace analysis of liquid injections; SPME for volatile extraction. mdpi.commdpi.com |

| Injector Temp. | 250-260 °C | Standard temperature for volatilizing semi-volatile compounds. mdpi.commdpi.com |

| Carrier Gas | Helium at a constant flow of ~1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. hawaii.edu |

| Oven Program | Initial 45-50°C (hold 1-5 min), ramp 2-3°C/min to 220-240°C (hold 5 min) | A slow ramp rate is crucial for separating isomeric and structurally similar compounds. mdpi.commdpi.com |

| MS Source Temp. | 200-230 °C | Standard temperature for the ion source. hawaii.edu |

| Ionization Energy | 70 eV | Standard electron ionization energy for generating reproducible mass spectra. biomedpharmajournal.org |

| Mass Scan Range | m/z 35-350 | Covers the expected mass range for the target compound and its fragments. researchgate.net |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

While GC-MS is ideal for volatile analysis, High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for separating non-volatile or thermally unstable compounds. For a moderately polar ketone like 5,7-Decadien-2-one, 4,4,8-trimethyl-, HPLC offers a versatile analytical platform.

Method development in HPLC/UPLC focuses on selecting the appropriate stationary and mobile phases to achieve optimal separation. A reverse-phase (RP) HPLC method has been specifically described for the analysis of 4,4,8-Trimethyl-5,7-decadien-2-one. nih.gov This method utilizes a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, with phosphoric acid as a modifier. nih.gov For applications requiring mass spectrometry detection (LC-MS), the non-volatile phosphoric acid is typically replaced with a volatile acid like formic acid. nih.gov The use of smaller 3 µm particle columns is noted for enabling faster UPLC applications, which provide higher resolution and sensitivity compared to traditional HPLC. nih.gov

The choice between reverse-phase (RP) and normal-phase (NP) chromatography is fundamental in HPLC method development and is based on the polarity of the analyte and the stationary phase.

Reverse-Phase (RP) HPLC: This is the most common mode of HPLC, accounting for over 80% of applications. youtube.com It uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water, acetonitrile, methanol). waters.comphenomenex.com In RP-HPLC, non-polar compounds are retained longer, while polar compounds elute earlier. Given its ketone functional group and hydrocarbon backbone, 5,7-Decadien-2-one, 4,4,8-trimethyl- is well-suited for RP-HPLC, as demonstrated by established methods. nih.gov

Normal-Phase (NP) HPLC: This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane (B92381), isopropanol). waters.com In NP-HPLC, polar compounds are strongly retained, and non-polar compounds elute faster. youtube.com This mode can be particularly useful for separating isomers where subtle differences in polarity are key to resolution. youtube.com While less common for general analysis of this compound, it could be explored for specific separation challenges.

Table 2: Comparison of Reverse-Phase and Normal-Phase HPLC

| Feature | Reverse-Phase (RP) HPLC | Normal-Phase (NP) HPLC |

|---|---|---|

| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Silica (B1680970), Alumina) |

| Mobile Phase | Polar (e.g., Water/Acetonitrile, Water/Methanol) | Non-polar (e.g., Hexane/Ethyl Acetate) |

| Elution Order | Polar compounds elute first, non-polar last. | Non-polar compounds elute first, polar last. |

| Primary Interaction | Hydrophobic interactions | Adsorption, dipole-dipole interactions |

| Common Analytes | Wide range of moderately polar to non-polar compounds, including pharmaceuticals, peptides, and natural products. | Very polar compounds, structural isomers, compounds not soluble in water. |

| Applicability to Target | Highly suitable and documented for 5,7-Decadien-2-one, 4,4,8-trimethyl-. nih.gov | Potentially useful for isomer separation. |

Analytical HPLC methods can often be scaled up to preparative chromatography for the purpose of isolating and purifying specific compounds from a mixture. The documented RP-HPLC method for 4,4,8-Trimethyl-5,7-decadien-2-one is noted as being scalable for preparative separation. nih.gov This process involves using a larger column with a higher loading capacity to inject a larger volume of the sample extract. By collecting the fraction that elutes at the retention time corresponding to the target compound, a pure sample of 5,7-Decadien-2-one, 4,4,8-trimethyl- can be obtained. This is crucial for obtaining standards for quantification, conducting further structural analysis (e.g., by NMR), or for biological activity testing.

Hyphenated Techniques (e.g., GCxGC-MS, LC-MS/MS) for Comprehensive Profiling

To overcome the limitations of one-dimensional chromatography, hyphenated techniques that couple two or more analytical methods are employed for the comprehensive profiling of complex samples.

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS): This powerful technique provides a significant enhancement in separation capacity compared to conventional GC-MS. fmach.itnih.gov It is particularly well-suited for the analysis of extremely complex volatile mixtures, such as those found in natural product extracts, where compounds like 5,7-Decadien-2-one, 4,4,8-trimethyl- may be present alongside hundreds of other components. fmach.itnih.gov The increased peak capacity and sensitivity of GCxGC-MS allow for the detection and identification of minor components that would otherwise be co-eluted and masked in a one-dimensional separation. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC or UPLC with the high selectivity and sensitivity of tandem mass spectrometry. LC-MS/MS is invaluable for both the quantification and structural characterization of compounds in complex matrices. For a compound like 5,7-Decadien-2-one, 4,4,8-trimethyl-, LC-MS/MS can provide confident identification even in the presence of isomers by analyzing the specific fragmentation patterns (product ions) generated from a selected precursor ion.

Advanced Detection Modalities (e.g., Chiral HPLC-CD, NMR Hyphenation)

For in-depth structural characterization, even more specialized hyphenated techniques can be applied.

Chiral HPLC with Circular Dichroism (CD) Detection: The structure of 5,7-Decadien-2-one, 4,4,8-trimethyl- contains a chiral center at the C4 position. This means the compound can exist as two non-superimposable mirror images, or enantiomers. Enantiomers often have different biological activities. Chiral HPLC uses a special stationary phase to separate these enantiomers. jasco-global.com Coupling a chiral HPLC system with a Circular Dichroism (CD) detector provides an effective method for not only separating the enantiomers but also for their selective detection, as enantiomers absorb left- and right-circularly polarized light differently. jasco-global.com This technique is crucial for determining the enantiomeric purity of a sample.

NMR Hyphenation (LC-NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation of organic molecules. globalresearchonline.netjchps.com Hyphenating HPLC with NMR (LC-NMR) allows for the direct acquisition of NMR spectra of compounds as they elute from the chromatography column. globalresearchonline.net After a compound like 5,7-Decadien-2-one, 4,4,8-trimethyl- is isolated via preparative HPLC, LC-NMR can be used to confirm its complete chemical structure, including stereochemistry, without the need for extensive offline sample handling. globalresearchonline.netslideshare.net

Table 3: Summary of Advanced Analytical Techniques and Their Applications

| Technique | Primary Application for 5,7-Decadien-2-one, 4,4,8-trimethyl- | Key Information Provided |

|---|---|---|

| GCxGC-MS | Comprehensive profiling in highly complex volatile mixtures (e.g., essential oils, metabolomics). | Enhanced separation of isomers and trace components; confident identification in complex matrices. fmach.it |

| LC-MS/MS | Targeted quantification and structural confirmation in liquid samples. | High sensitivity and selectivity; confirmation of molecular weight and fragmentation pattern. |

| Chiral HPLC-CD | Separation and detection of its enantiomers. | Determination of enantiomeric ratio and purity. jasco-global.com |

| LC-NMR | Definitive structural elucidation of the isolated compound. | Unambiguous confirmation of chemical structure and stereochemistry. globalresearchonline.netjchps.com |

Future Research Directions and Translational Perspectives for 5,7 Decadien 2 One, 4,4,8 Trimethyl

Elucidating Undiscovered Biological Roles in Diverse Organisms

A primary research direction is the systematic investigation of the biological functions of 5,7-Decadien-2-one, 4,4,8-trimethyl-. Terpenoids fulfill a multitude of ecological roles, acting as defense compounds against pathogens and herbivores, and as attractants for pollinators and predators of herbivores. wikipedia.orgresearchgate.net Future studies should aim to determine if this specific compound plays similar roles in the organisms that may produce it. Research could explore its potential as an antimicrobial agent, an anti-inflammatory, or an antioxidant, which are common properties of terpenoids. mdpi.com Furthermore, its role as an infochemical—a volatile compound used for communication between plants or between plants and insects—warrants investigation. researchgate.net The synthesis and release of plant terpenoids can be tissue-specific and dependent on developmental stages, such as flower opening or fruit ripening, and influenced by environmental factors like light, temperature, and humidity, suggesting that the biological activity of 5,7-Decadien-2-one, 4,4,8-trimethyl- could be highly contextual. mdpi.com

Expanding the Synthetic Scope and Access to Stereoisomers

The complex chemical synthesis of terpenoids is a significant area of research. acs.org Terpenoid cyclases, the enzymes responsible for their biosynthesis, are known to catalyze some of the most complex reactions in biology, often creating multiple stereoisomers from a single linear precursor. acs.org A critical future direction is the development of synthetic methodologies that provide precise control over the stereochemistry of 5,7-Decadien-2-one, 4,4,8-trimethyl-. The synthesis of various terpenoid isomers, such as different stereoisomers of 5,11-dimethylpentacosane, has been achieved through multi-step processes involving key reactions like Grignard reactions and stereoselective reductions. researchgate.net Similar strategic approaches could be adapted to produce the different potential stereoisomers of 5,7-Decadien-2-one, 4,4,8-trimethyl-. Access to pure, stereochemically defined isomers is crucial, as different isomers can exhibit distinct biological activities. researchgate.net Protein engineering of terpenoid cyclases also offers a powerful tool to reprogram enzymatic cascades to generate specific, desired products. acs.org

Development of Sustainable Production Methods for Biotechnological Applications

Traditional extraction of terpenoids from natural sources is often challenging due to low abundance, while chemical synthesis can rely on petrochemicals. nih.gov This has spurred great interest in developing sustainable, bio-based production platforms. nih.govresearchgate.net A significant future research avenue is the metabolic engineering of microorganisms, such as bacteria (Escherichia coli) or yeast, to produce 5,7-Decadien-2-one, 4,4,8-trimethyl-. researchgate.netwur.nl This involves introducing and optimizing biosynthetic pathways, such as the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal terpenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.net

Engineered plants and photosynthetic microorganisms like cyanobacteria are also emerging as highly sustainable production chassis, using only sunlight and carbon dioxide as inputs. nih.govnih.gov Research in this area would focus on transferring the necessary biosynthetic genes into a suitable host and optimizing metabolic flux to achieve high yields of the target compound. nih.govnih.gov These biotechnological methods offer a promising alternative to traditional chemical synthesis and could enable the large-scale, cost-effective production of 5,7-Decadien-2-one, 4,4,8-trimethyl- for various applications. wur.nlnumberanalytics.com

Exploration of 5,7-Decadien-2-one, 4,4,8-trimethyl- as a Chemical Probe for Biological Processes

The development of fluorescently-labeled chemical probes is essential for studying biological processes within living systems. nih.gov Terpenoids, conjugated with fluorescent dyes like boron–dipyrromethene (BODIPY), have been successfully used as probes to investigate cellular mechanisms, such as membrane penetration and enzyme activity. nih.govacs.org For instance, terpenoid-based probes have been used to study the sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA) and to stain bacterial and fungal cells. nih.govacs.org

A promising research direction is the synthesis of a derivative of 5,7-Decadien-2-one, 4,4,8-trimethyl- conjugated to a fluorescent reporter. Such a probe could be used to visualize its localization within cells, identify its molecular targets, and elucidate its mechanism of action in real-time using techniques like live-cell microscopy. nih.gov Studies using terpenoid hydrazones as probes have shown they can fluidize cellular lipids by disrupting hydrogen-bonded networks, demonstrating the potential for these molecules to investigate membrane dynamics. nih.gov This approach would transform the compound from a mere subject of study into a tool for broader biological discovery.

Investigating Environmental Dynamics and Degradation Pathways

Studies on other terpenes have shown that degradation can occur through several mechanisms. Microbial degradation is a key pathway; for example, some monoterpenes are extensively degraded by rumen bacteria, while oxygen-containing terpenoids can be more resistant. researchgate.netcambridge.org Thermal degradation in the presence of air can lead to oxidation products through dehydrogenation, epoxidation, and rearrangements. acs.org Furthermore, in the atmosphere, terpenes can react with ozone, hydroxyl radicals, and nitrogen oxides (NOx), often forming secondary organic aerosols. acs.org Research is needed to determine the specific degradation products of 5,7-Decadien-2-one, 4,4,8-trimethyl- under various biotic and abiotic conditions to fully understand its environmental lifecycle.

Q & A

Q. What are the recommended methodologies for synthesizing 5,7-Decadien-2-one, 4,4,8-trimethyl-?

Synthesis typically involves catalytic dehydration or isomerization of precursor alcohols or ketones. For example, thionyl chloride in anhydrous pyridine at low temperatures (−30°C to 0°C) can yield structurally similar dienes (52.5% yield after purification via column chromatography) . Optimization may require adjusting reaction time, temperature, or catalysts (e.g., Lewis acids). Post-synthesis, use GC-MS or NMR to verify purity and structural integrity.

Q. How should researchers characterize the compound’s physical and chemical properties?

Key techniques include:

- Chromatography : HPLC or GC-MS for purity assessment.

- Spectroscopy : H/C NMR for structural confirmation (e.g., distinguishing double-bond positions).

- Crystallography : Single-crystal X-ray diffraction (as in IUCrData studies) for precise stereochemical determination .

- Thermal Analysis : DSC or TGA to study melting points and decomposition behavior. Reference PubChem for standardized data on related compounds (e.g., InChI key generation) .

Q. What are the stability considerations for long-term storage?

Store under inert atmosphere (nitrogen) in tightly sealed, cool, and well-ventilated containers. Avoid exposure to oxidizers, as decomposition may release CO/CO . Monitor for degradation via periodic FT-IR or NMR to detect oxidation byproducts.

Q. What safety protocols are critical during handling?

- Use non-sparking tools and explosion-proof equipment in storage areas.

- Wear PPE (gloves, goggles) to prevent skin/eye contact.

- Follow SDS guidelines for spill management (e.g., absorb with inert material, avoid water) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or reactivity data?

Conduct controlled comparative studies varying catalysts (e.g., Pd vs. Rh complexes) or solvents. Validate results using orthogonal analytical methods (e.g., cross-check NMR with X-ray crystallography) . Publish raw data and reaction conditions to enable reproducibility assessments.

Q. What strategies are effective for studying its biological activity (e.g., enzyme inhibition)?

- Target Identification : Use computational docking to predict interactions with proteins like STAT3 or PTP1B (IC = 56.1 μM for PTP1B) .

- In Vitro Assays : Employ fluorescence polarization or SPR to measure binding kinetics.

- Mechanistic Studies : Combine mutagenesis with activity assays to identify critical residues in target enzymes.

Q. How does the compound’s reactivity vary under different experimental conditions?

Reactivity with electrophiles or nucleophiles can be probed via:

- Kinetic Studies : Monitor reaction rates using UV-Vis spectroscopy.

- Computational Modeling : DFT calculations to predict regioselectivity in cycloadditions or oxidation. Note: Avoid conditions that promote polymerization (e.g., high temperatures, radical initiators) .

Q. What methodologies assess environmental persistence or degradation pathways?

- Ecotoxicology : Use OECD 301/302 guidelines for biodegradability testing.

- Advanced Analytics : Apply DART-MS or headspace SPME for trace detection in wastewater .

- Metabolite Profiling : LC-HRMS to identify transformation products in simulated environmental matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.